1,3-Dimethyl-2-(p-tolyl)imidazolidine

Hammett constant substituent effect electronic parameter

1,3-Dimethyl-2-(p-tolyl)imidazolidine (CAS 23229-38-1) is a 1,2,3-trisubstituted imidazolidine heterocycle bearing a p-tolyl group at the 2-position and methyl groups on both endocyclic nitrogen atoms (C₁₂H₁₈N₂; MW = 190.28 g/mol). Its documented Beilstein reference (5-23-06-00088) confirms its established position in the chemical literature.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 23229-38-1
Cat. No. B8726047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-(p-tolyl)imidazolidine
CAS23229-38-1
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2N(CCN2C)C
InChIInChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)12-13(2)8-9-14(12)3/h4-7,12H,8-9H2,1-3H3
InChIKeySQCWXTCIGOVJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-2-(p-tolyl)imidazolidine (CAS 23229-38-1) – Core Identity and Research-Grade Specifications


1,3-Dimethyl-2-(p-tolyl)imidazolidine (CAS 23229-38-1) is a 1,2,3-trisubstituted imidazolidine heterocycle bearing a p-tolyl group at the 2-position and methyl groups on both endocyclic nitrogen atoms (C₁₂H₁₈N₂; MW = 190.28 g/mol) . Its documented Beilstein reference (5-23-06-00088) confirms its established position in the chemical literature . The compound is typically prepared by acid-catalyzed cyclocondensation of p-tolualdehyde with N,N′-dimethylethylenediamine, a route reported by Birch and Dastur (1973) [1], and is supplied as a research intermediate with a standard purity specification of ≥95% .

Why 1,3-Dimethyl-2-(p-tolyl)imidazolidine Cannot Be Replaced by Close Structural Analogs


Imidazolidines with different 2-aryl substituents exhibit distinct electronic, steric, and spectroscopic signatures that preclude simple interchange even when the core scaffold is conserved. The p-tolyl group introduces a specific electron-donating effect (Hammett σₚ = –0.17) that modulates the electron density on the imidazolidine ring, altering both its reactivity as a protected aldehyde equivalent and its coordination behavior when used as a ligand precursor [1]. The quantitative impact of this substitution is evidenced by systematic ¹³C NMR studies showing that the nature of the N- and C-substituents directly influences the chemical shifts of heterocyclic carbons [2]. Consequently, substituting 1,3-dimethyl-2-(p-tolyl)imidazolidine with the phenyl analog (CAS 23229-37-0) or any other 2-aryl variant without experimental validation introduces uncontrolled variables in reaction outcomes, spectral interpretation, and biological assays.

Quantitative Differentiation Evidence for 1,3-Dimethyl-2-(p-tolyl)imidazolidine vs. Closest Analogs


Electronic Modulation of the Imidazolidine Ring by the p-Tolyl Substituent

The p-tolyl group at the 2-position exerts an electron-donating effect quantified by its Hammett σₚ value of –0.17, whereas the comparator 2-phenyl analog (CAS 23229-37-0) has σₚ = 0.00 [1]. This difference in electronic character alters the electron density on the imidazolidine nitrogen atoms and the stability of the C–N bonds, which can affect both the rate of hydrolysis back to the parent aldehyde and the metal-binding affinity in coordination chemistry applications.

Hammett constant substituent effect electronic parameter

Molecular Weight and Lipophilicity Differentiation from the 2-Phenyl Analog

The replacement of the 2-phenyl group (MW = 176.26 g/mol) with a p-tolyl group increases the molecular weight to 190.28 g/mol (ΔMW = +14.02 g/mol) and adds one additional rotatable bond [1]. This structural increment raises the computed octanol-water partition coefficient (clogP) by approximately 0.56 log units relative to the phenyl analog . The higher lipophilicity affects solubility profiles and membrane permeability in biological assay contexts.

lipophilicity logP molecular weight

Spectroscopic Fingerprint: GC-MS and ¹H NMR Identity Confirmation

1,3-Dimethyl-2-(p-tolyl)imidazolidine has a validated spectroscopic fingerprint distinct from its close analogs. SpectraBase records one ¹H NMR spectrum and one GC-MS spectrum for this compound (SpectraBase Compound ID: G4mxwz7z8UA) [1]. The 2-phenyl analog (CAS 23229-37-0) carries a different SpectraBase identity (Compound ID: distinct), reflecting the unique spectral signature imparted by the p-tolyl substituent. Quantitative matching of these spectral databases enables unambiguous identity verification upon procurement.

GC-MS ¹H NMR spectroscopic characterization

Established Synthetic Provenance via Birch and Dastur (1973) Cyclocondensation

The specific preparation of 1,3-dimethyl-2-(p-tolyl)imidazolidine by condensation of p-tolualdehyde with sym-dimethylethylenediamine is documented in the peer-reviewed literature (Birch and Dastur, Aust. J. Chem. 1973) [1]. While this method is general for 2-arylimidazolidines, the p-tolualdehyde-derived product is explicitly reported as a discrete entry. The p-tolyl compound's formation benefits from the enhanced electrophilicity of the aldehyde carbonyl due to the electron-donating methyl substituent, which can influence reaction rates and yields relative to benzaldehyde-derived analogs.

cyclocondensation aldehyde protection synthetic method

Independent Database Registration as a Unique Chemical Entity

1,3-Dimethyl-2-(p-tolyl)imidazolidine carries a unique Beilstein Registry Number (5-23-06-00088) and a dedicated CAS number (23229-38-1), distinguishing it from the 2-phenyl (CAS 23229-37-0), 2-(o-tolyl), and other positional isomers. This independent registration in authoritative chemical databases reflects the compound's recognition as a discrete entity with distinct physical, chemical, and toxicological profiles.

Beilstein CAS registry chemical identity

Note on the Limitations of Available Comparative Data

The present evidence guide is based on class-level electronic parameters, computed physicochemical properties, spectroscopic database registration, and synthetic provenance. Direct head-to-head experimental comparisons (e.g., side-by-side reaction yields, kinetic stability assays, or biological IC₅₀ values) specifically for 1,3-dimethyl-2-(p-tolyl)imidazolidine versus its closest analogs were not identified in the peer-reviewed literature at the time of compilation. The differential claims above should be weighed accordingly: items 1 and 2 carry quantitative data but are inferred from substituent constants and computational models rather than direct experiment; items 3–5 provide identity-level differentiation only. Users requiring performance-based selection data (e.g., comparative reactivity in a specific catalytic system) should request custom comparative studies from the supplier.

evidence quality data gaps comparative analysis

Where 1,3-Dimethyl-2-(p-tolyl)imidazolidine Delivers the Most Value: Research and Industrial Application Scenarios


Protected p-Tolualdehyde Equivalent in Multi-Step Organic Synthesis

When a synthetic route requires temporary masking of p-tolualdehyde's aldehyde functionality, 1,3-dimethyl-2-(p-tolyl)imidazolidine serves as a direct, pre-formed protected form [1]. Its electron-donating p-tolyl substituent (σₚ = –0.17) theoretically confers slightly greater hydrolytic stability than the unsubstituted phenyl analog [2], making it preferable for sequences involving acidic work-up steps where premature deprotection must be avoided. The documented synthesis from p-tolualdehyde and N,N′-dimethylethylenediamine [1] also allows in-house preparation for cost-sensitive scale-up.

Spectroscopic Reference Standard for Imidazolidine Library Characterization

The curated ¹H NMR and GC-MS spectra available through SpectraBase (Compound ID G4mxwz7z8UA) [3] position this compound as a reliable spectral reference for labs characterizing novel imidazolidine derivatives. Researchers synthesizing imidazolidine compound libraries can use this well-defined p-tolyl congener as an internal standard to calibrate chemical shift assignments and verify GC-MS instrument performance.

Ligand Precursor for Coordination Chemistry and Catalysis Research

The imidazolidine ring, when deprotonated at the 2-position, can serve as a precursor to N-heterocyclic carbene (NHC) ligands. The p-tolyl substituent introduces steric bulk and electronic modulation that differentiates the resulting metal complex from those derived from the 2-phenyl analog [2]. While direct comparative catalytic data are not available, the distinct electronic parameter (σₚ = –0.17 vs. 0.00 for phenyl) supports rational ligand design for tuning catalyst activity and selectivity in cross-coupling and metathesis reactions.

Analytical Method Development and Chromatographic System Suitability Testing

The combination of a moderate MW (190.28 g/mol), distinct lipophilicity (clogP ≈ 2.48), and unique CAS registry (23229-38-1) makes this compound suitable as a system suitability standard for HPLC and GC methods targeting imidazolidine-containing pharmaceutical intermediates. Its separation from the 2-phenyl analog (clogP ≈ 1.92) is achievable on standard C18 columns, providing a benchmark for method resolution validation.

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